9-Phenyl-1-(pyridin-4-YL)nona-2,4,6,8-tetraen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one is a chemical compound characterized by its unique structure, which includes a phenyl group and a pyridinyl group attached to a nona-tetraenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one typically involves multi-step organic reactions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the desired tetraenone structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and pyridinyl groups can participate in substitution reactions, leading to the formation of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of 9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one involves its interaction with specific molecular targets. The phenyl and pyridinyl groups allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can affect biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylpyridine: Similar in structure but lacks the tetraenone backbone.
1-(Pyridin-2-yl)ethan-1-one: Contains a pyridinyl group but differs in the overall structure.
1-(Pyridin-4-yl)ethan-1-one: Another pyridinyl-containing compound with a different backbone.
Uniqueness
9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one is unique due to its combination of a phenyl group, a pyridinyl group, and a tetraenone backbone. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .
Eigenschaften
CAS-Nummer |
90137-58-9 |
---|---|
Molekularformel |
C20H17NO |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
9-phenyl-1-pyridin-4-ylnona-2,4,6,8-tetraen-1-one |
InChI |
InChI=1S/C20H17NO/c22-20(19-14-16-21-17-15-19)13-9-4-2-1-3-6-10-18-11-7-5-8-12-18/h1-17H |
InChI-Schlüssel |
BRTUPBYRCWHVMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=CC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.